molecular formula C11H9NO2S B12887611 5-(4-Methylbenzylidene)-2-thioxooxazolidin-4-one

5-(4-Methylbenzylidene)-2-thioxooxazolidin-4-one

Cat. No.: B12887611
M. Wt: 219.26 g/mol
InChI Key: FWDUBDXUDYRXRB-RMKNXTFCSA-N
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Description

5-(4-Methylbenzylidene)-2-thioxooxazolidin-4-one is an organic compound that belongs to the class of thiazolidinones This compound is characterized by the presence of a thioxo group and a benzylidene group attached to an oxazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methylbenzylidene)-2-thioxooxazolidin-4-one typically involves the Knoevenagel condensation reaction. This reaction is performed between 4-methylbenzaldehyde and 2-thioxooxazolidin-4-one in the presence of a base such as piperidine . The reaction is usually carried out under reflux conditions in an appropriate solvent like ethanol.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through crystallization or other purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methylbenzylidene)-2-thioxooxazolidin-4-one undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol group.

    Substitution: The benzylidene group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted benzylidene derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism by which 5-(4-Methylbenzylidene)-2-thioxooxazolidin-4-one exerts its effects involves interaction with specific molecular targets. For instance, its potential as an aldose reductase inhibitor suggests that it binds to the active site of the enzyme, thereby preventing the reduction of glucose to sorbitol . This inhibition can help manage complications related to diabetes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Methylbenzylidene)-2-thioxooxazolidin-4-one is unique due to its thioxo group, which imparts distinct chemical reactivity and potential biological activity. Unlike other benzylidene derivatives, this compound’s thioxo group allows for specific interactions with biological targets, making it a valuable compound for medicinal chemistry research.

Properties

Molecular Formula

C11H9NO2S

Molecular Weight

219.26 g/mol

IUPAC Name

(5E)-5-[(4-methylphenyl)methylidene]-2-sulfanylidene-1,3-oxazolidin-4-one

InChI

InChI=1S/C11H9NO2S/c1-7-2-4-8(5-3-7)6-9-10(13)12-11(15)14-9/h2-6H,1H3,(H,12,13,15)/b9-6+

InChI Key

FWDUBDXUDYRXRB-RMKNXTFCSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/2\C(=O)NC(=S)O2

Canonical SMILES

CC1=CC=C(C=C1)C=C2C(=O)NC(=S)O2

Origin of Product

United States

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